N~6~,N~6~,1-trimethyl-N~4~-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N⁶,N⁶,1-Trimethyl-N⁴-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo-pyrimidine derivative characterized by a dimethyl substitution at the N⁶ position, a methyl group at the 1-position, and a 2-methylphenyl group at the N⁴ position. Its structural features, including hydrogen-bonding capabilities and hydrophobic substituents, influence its biological activity and physicochemical properties .
Properties
Molecular Formula |
C15H18N6 |
|---|---|
Molecular Weight |
282.34 g/mol |
IUPAC Name |
6-N,6-N,1-trimethyl-4-N-(2-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C15H18N6/c1-10-7-5-6-8-12(10)17-13-11-9-16-21(4)14(11)19-15(18-13)20(2)3/h5-9H,1-4H3,(H,17,18,19) |
InChI Key |
HVSNRALHSYCYMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=C3C=NN(C3=NC(=N2)N(C)C)C |
Origin of Product |
United States |
Preparation Methods
Vilsmeier Reaction and Cyclization
5-Aminopyrazole derivatives are reacted with N,N-dimethylformamide (DMF) in the presence of phosphorus tribromide (PBr₃) to generate a Vilsmeier reagent. This intermediate facilitates electrophilic aromatic substitution, forming a formylated pyrazole precursor. Subsequent treatment with hexamethyldisilazane (HMDS) induces cyclization, yielding the pyrazolo[3,4-d]pyrimidine core.
Reaction Conditions :
-
Temperature : 60–70°C
-
Solvent : DMF
-
Catalyst : PBr₃ (3 equivalents)
-
Cyclization Agent : HMDS (3 equivalents)
This method eliminates multi-step isolation processes, making it scalable for industrial applications.
Functionalization at N⁴ and N⁶ Positions
N⁴-(2-Methylphenyl) Substitution
The introduction of the 2-methylphenyl group at the N⁴ position is achieved via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed coupling. A modified procedure from involves reacting the core with 2-methylaniline under basic conditions.
Procedure :
-
Substrate : 3-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
-
Reagent : 2-Methylaniline (1.2 equivalents)
-
Base : Potassium carbonate (2 equivalents)
-
Solvent : Dimethylacetamide (DMAc)
-
Temperature : 120°C, 12 hours
Regioselectivity is ensured by the electron-deficient nature of the pyrimidine ring, directing substitution to the N⁴ position.
N⁶ Dimethylation
The N⁶ position undergoes dimethylation using methyl iodide (MeI) in the presence of a strong base. This step requires careful control to avoid over-alkylation.
Optimized Conditions :
-
Methylating Agent : MeI (3 equivalents)
-
Base : Sodium hydride (NaH, 2 equivalents)
-
Solvent : Tetrahydrofuran (THF)
-
Temperature : 0°C to room temperature, 6 hours
The reaction proceeds via an SN2 mechanism, with NaH deprotonating the N⁶ amine to enhance nucleophilicity.
1-Position Methylation
The 1-methyl group is introduced early in the synthesis to prevent interference during subsequent substitutions. Alkylation of the pyrazole nitrogen is performed using methyl triflate (MeOTf) under inert conditions.
Method :
-
Substrate : 3-Amino-1H-pyrazolo[3,4-d]pyrimidine
-
Alkylating Agent : MeOTf (1.5 equivalents)
-
Base : Triethylamine (Et₃N, 2 equivalents)
-
Solvent : Dichloromethane (DCM)
-
Temperature : 0°C, 2 hours
MeOTf is preferred over MeI due to its higher reactivity and reduced side reactions.
Purification and Characterization
Chromatographic Isolation
Crude products are purified via silica gel column chromatography using ethyl acetate/hexane gradients (1:3 to 1:1). The target compound elutes at 30% ethyl acetate, as confirmed by TLC (Rf = 0.45).
Spectroscopic Validation
-
¹H NMR (CDCl₃) : δ 2.35 (s, 3H, Ar-CH₃), 3.12 (s, 6H, N⁶-(CH₃)₂), 3.98 (s, 3H, 1-CH₃), 6.90–7.25 (m, 4H, aromatic).
Industrial Scalability Considerations
Process Optimization
Quality Control
Comparative Analysis of Synthetic Routes
| Step | Method A (Ref) | Method B (Ref) |
|---|---|---|
| Core Formation | 91% | 75% |
| N⁴ Substitution | Not Applicable | 68% |
| N⁶ Dimethylation | 82% | 78% |
| Total Yield | 62% | 42% |
Method A offers superior yields for core formation, while Method B provides better regiocontrol during N⁴ substitution.
Challenges and Mitigation
Chemical Reactions Analysis
Types of Reactions
N1,N6,6-TRIMETHYL-N4-(2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including solvent choice, temperature, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with different functional groups.
Scientific Research Applications
N1,N6,6-TRIMETHYL-N4-(2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1,N6,6-TRIMETHYL-N4-(2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Substituent Profiles and Key Properties of Pyrazolo[3,4-d]pyrimidine-4,6-diamine Derivatives
Physicochemical Properties
- Crystallinity and Hydrogen Bonding: The target compound forms hydrogen-bonded ribbons with ethanol and hydrazine, enhancing stability . In contrast, N⁴-cyclohexyl analogs (e.g., compound II in ) crystallize in solvent-free forms with 3D hydrogen-bonded networks, affecting solubility .
- Solubility and Lipophilicity : Polar N⁶ substituents (e.g., 3-methoxypropyl in ) improve aqueous solubility, while hydrophobic groups (e.g., cyclohexenylethyl in ) increase logP values, impacting bioavailability .
Biological Activity
N~6~,N~6~,1-trimethyl-N~4~-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a member of the pyrazolo[3,4-d]pyrimidine class of compounds, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity associated with this compound, particularly its anticancer and antimicrobial properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 312.39 g/mol. The compound features a unique pyrazolo[3,4-d]pyrimidine scaffold that contributes to its biological activities. Its structure includes multiple nitrogen atoms that influence its reactivity and interaction with biological targets.
Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. Notably:
- Inhibition of Cyclin-Dependent Kinases (CDKs) : Pyrazolo[3,4-d]pyrimidines have been shown to act as inhibitors of CDKs, which are crucial for cell cycle regulation. For example, this compound has demonstrated selective inhibition against CDK2 with IC50 values ranging from 45 to 99 nM in studies involving MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines .
Table 1: Anticancer Activity of Selected Pyrazolo[3,4-d]pyrimidines
| Compound Name | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 45 | CDK2 inhibition |
| N~6~,N~6~,1-(3-chloro-4-methylphenyl)-pyrazolo[3,4-d]pyrimidine | HCT-116 | 99 | CDK inhibition |
| N~6-Dimethyl-N~4-(3-fluorophenyl)-pyrazolo[3,4-d]pyrimidine | Various | 78 | CK1 inhibition |
Antimicrobial Activity
In addition to anticancer properties, pyrazolo[3,4-d]pyrimidines have shown promise as antimicrobial agents. Recent studies have explored their activity against bacterial pathogens such as Staphylococcus aureus and Escherichia coli:
- Dual Action Against Bacteria : Compounds from this class were evaluated for their ability to inhibit bacterial growth in combination with existing antibiotics like ampicillin and kanamycin. Results indicated significant antibacterial activity in a dose-dependent manner .
Table 2: Antibacterial Activity of Pyrazolo[3,4-d]pyrimidines
| Compound Name | Target Bacteria | Concentration (µg/mL) | Inhibition Rate (%) |
|---|---|---|---|
| Compound 1 | S. aureus | 200 | 95 |
| Compound 2 | E. coli | 100 | 85 |
| Compound 3 | S. aureus | 50 | 70 |
Case Studies
Several studies have highlighted the therapeutic potential of pyrazolo[3,4-d]pyrimidines:
- Cancer Treatment : A study reported that a specific derivative induced significant tumor volume reduction in mice by inhibiting the Bcr-Abl T315I mutant kinase activity .
- Antibacterial Efficacy : Another investigation demonstrated that selected pyrazolo[3,4-d]pyrimidines inhibited the growth of both Gram-positive and Gram-negative bacteria effectively at varying concentrations .
Q & A
Q. What are the recommended synthetic routes for N⁶,N⁶,1-trimethyl-N⁴-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions starting with pyrazolo[3,4-d]pyrimidine scaffolds. Key steps include alkylation at the N⁶ position and aromatic substitution at N⁴. For example, alkylation may require anhydrous conditions with solvents like dimethyl sulfoxide (DMSO) and catalysts such as triethylamine . Microwave-assisted synthesis can reduce reaction times and improve yields (e.g., 55–68% yields in similar compounds) by enhancing regioselectivity . Optimize temperature (e.g., 80–100°C) and solvent polarity to minimize side products.
Q. Which analytical techniques are critical for structural validation of this compound?
Use 1H/13C NMR to confirm substituent positions and purity. For example, pyrazole ring protons typically resonate at δ 8.1–8.3 ppm, while methyl groups on N⁶ appear as singlets near δ 3.0–3.5 ppm . X-ray crystallography resolves 3D conformation, particularly for assessing steric effects of the 2-methylphenyl group . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., expected [M+H]+ ~386–400 g/mol for analogs) .
Q. How is initial biological screening conducted to assess its kinase inhibitory activity?
Perform in vitro kinase assays (e.g., against CDK2 or EGFR) using fluorescence-based ADP-Glo™ kits. IC₅₀ values for related pyrazolo[3,4-d]pyrimidines range from 0.1–10 µM . Pair this with cell viability assays (MTT or CellTiter-Glo) in cancer lines (e.g., MCF-7, A549) to correlate kinase inhibition with antiproliferative effects. Include positive controls like imatinib for benchmarking .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s selectivity for specific kinases?
Use molecular docking (AutoDock Vina, Schrödinger) to predict binding modes in kinase ATP pockets. For example, the 2-methylphenyl group may occupy hydrophobic regions in CDK2 (PDB: 1H1S), while N⁶-methyl groups reduce steric clashes . MD simulations (AMBER/CHARMM) assess stability over 100-ns trajectories. Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) .
Q. What strategies resolve contradictory efficacy data between in vitro and in vivo models?
Contradictions may arise from poor bioavailability or off-target effects. Address this via:
- Pharmacokinetic profiling : Measure logP (aim for 2–4) and metabolic stability in liver microsomes .
- Formulation optimization : Use PEGylated nanoparticles or liposomes to enhance solubility and tumor targeting .
- Transcriptomic analysis (RNA-seq) of treated tumors to identify compensatory pathways (e.g., MAPK upregulation) .
Q. How can green chemistry principles improve the sustainability of its synthesis?
Replace traditional solvents with cyclopentyl methyl ether (CPME) or ethanol-water mixtures to reduce toxicity . Implement continuous flow chemistry to minimize waste and energy use. For example, a microreactor setup reduced reaction times by 70% in analogous pyrimidine syntheses . Monitor atom economy using metrics like E-factor (target <10) .
Q. What experimental approaches elucidate resistance mechanisms in kinase-targeted therapy?
Generate resistant cell lines via chronic exposure to sublethal doses. Use whole-exome sequencing to identify mutations (e.g., T315I in BCR-ABL). Thermal shift assays (CETSA) compare target engagement in resistant vs. parental cells . Co-crystallize the compound with mutant kinases to guide structural refinements (e.g., adding bulkier substituents at N⁴) .
Methodological Considerations
Q. How to design dose-response studies to minimize off-target effects?
- Dose range : Test 0.1–100 µM in 3–5 log increments.
- Counter-screens : Include unrelated kinases (e.g., PKC, PKA) and primary human hepatocytes to assess toxicity .
- Transcriptomic off-target analysis : Utilize LINCS L1000 profiling to identify unintended pathway modulation .
Q. What in silico tools predict metabolic hotspots for lead optimization?
Use StarDrop or ADMET Predictor™ to identify labile sites (e.g., N-methyl groups prone to oxidation). Validate with LC-MS/MS after incubation in human liver microsomes + NADPH . For example, deuteriation of methyl groups can reduce clearance by 30–50% in analogs .
Data Contradiction and Validation
Q. How to validate conflicting data on apoptosis induction across cell lines?
Combine annexin V/PI flow cytometry with caspase-3/7 activity assays . Perform Western blotting for apoptotic markers (PARP, BAX) and anti-apoptotic proteins (BCL-2). Use synergistic studies with standard chemotherapeutics (e.g., doxorubicin) to confirm mechanism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
